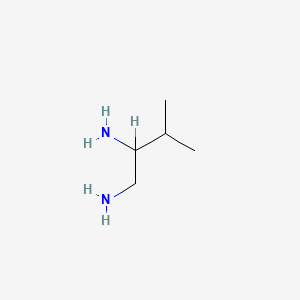

3-Methylbutane-1,2-diamine

Description

Significance of Chiral 1,2-Diamines in Organic Synthesis and Coordination Chemistry

Chiral 1,2-diamines are of paramount importance in the realms of organic synthesis and coordination chemistry. In organic synthesis, they serve as versatile building blocks for the creation of a diverse array of more complex chiral molecules. mdpi.com Their ability to induce stereoselectivity is a cornerstone of modern asymmetric catalysis, where they are integral components of catalysts used in reactions such as hydrogenations, epoxidations, and carbon-carbon bond-forming reactions. The predictable stereochemical control they offer is essential for the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. rsc.org

In coordination chemistry, chiral 1,2-diamines are highly valued as ligands that can form stable complexes with a variety of metal ions. These complexes often exhibit unique catalytic activities and are employed in a range of enantioselective transformations. The stereochemistry of the diamine ligand dictates the three-dimensional structure of the metal complex, which in turn influences the approach of substrates to the metal center, thereby directing the stereochemical course of the reaction.

Historical Context of 3-Methylbutane-1,2-diamine in Academic Investigations

While a detailed historical timeline of the first synthesis and initial studies of this compound is not extensively documented in readily available literature, its investigation is intrinsically linked to the broader exploration of chiral vicinal diamines. Research into compounds of this class has been ongoing for many decades, driven by the continuous search for new and efficient chiral ligands and synthons.

The academic interest in this compound and its derivatives has led to their use in various synthetic applications. For instance, derivatives such as (S)-N1-cyclohexyl-3-methylbutane-1,2-diamine have been synthesized with complete retention of chirality. cdnsciencepub.com Furthermore, N-benzylated and other substituted derivatives of this compound have been prepared and characterized for their potential use in asymmetric catalysis. thieme-connect.comresearchgate.net The compound, often in its dihydrochloride (B599025) salt form, is recognized as a valuable building block in organic synthesis. cymitquimica.combiosynth.comcymitquimica.com Its applications extend to the synthesis of more complex molecules, including those with potential biological activity and for use in materials science. cymitquimica.com For example, it has been incorporated into the structure of platinum(II) complexes to study their cytotoxic effects. ulb.ac.be The synthesis of non-C2-symmetric bis-benzimidazolium salts from this compound for applications in cross-coupling reactions further highlights its utility in modern synthetic chemistry. mdpi.com Additionally, it has been used in the synthesis of 1,2,3-triazolium ionic liquid-supported chiral imidazolidinones for asymmetric alkylation reactions. nih.govmdpi.com

Chemical Profile of this compound

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₁₄N₂ |

| Molecular Weight | 102.18 g/mol nih.gov |

| CAS Number | 54750-81-1 (for dihydrochloride) biosynth.com |

Structure

3D Structure

Properties

Molecular Formula |

C5H14N2 |

|---|---|

Molecular Weight |

102.18 g/mol |

IUPAC Name |

3-methylbutane-1,2-diamine |

InChI |

InChI=1S/C5H14N2/c1-4(2)5(7)3-6/h4-5H,3,6-7H2,1-2H3 |

InChI Key |

JUGFAVYVWUFUCN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CN)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylbutane 1,2 Diamine and Its Analogues

Stereoselective Synthesis of Enantiopure 3-Methylbutane-1,2-diamine Isomers

Achieving high levels of stereoselectivity is paramount in the synthesis of chiral diamines. Several strategies have been developed to produce enantiomerically pure forms of this compound and related structures. These methods often start from readily available chiral precursors or employ sophisticated catalytic systems to control the stereochemical outcome.

A common approach involves the use of natural α-amino acids as starting materials. researchgate.net For instance, (S)-valine can be converted to (S)-3-methylbutane-1,2-diamine. google.com This highlights a practical route from the chiral pool to the target diamine. The synthesis of enantiopure 1,2-diamines is of great interest due to their applications as organocatalysts and chiral ligands. acs.org

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction by temporarily incorporating a chiral moiety into the substrate. wikipedia.orgsigmaaldrich.com This approach allows for the diastereoselective formation of new stereocenters.

One of the most effective chiral auxiliaries is the N-tert-butanesulfinyl group, introduced by Ellman. osi.lv This auxiliary can be used to synthesize chiral amines with multiple stereogenic centers. osi.lv For example, the diastereoselective reduction of N-tert-butanesulfinylketimines is a key step in the asymmetric synthesis of 1,3-diamines. osi.lv Although this example illustrates the synthesis of 1,3-diamines, the principle is applicable to the synthesis of 1,2-diamines.

The general strategy involves the condensation of a ketone with a chiral sulfinamide to form a sulfinylimine, followed by a diastereoselective reduction or addition reaction. The auxiliary is then cleaved under mild conditions to afford the chiral amine. The effectiveness of this method lies in the high diastereoselectivity achieved and the ease of removal of the auxiliary. numberanalytics.com

Oxazolidinones, popularized by Evans, are another class of widely used chiral auxiliaries, particularly in aldol (B89426) reactions to create vicinal stereocenters. wikipedia.orgtcichemicals.com These can be prepared from amino acids and are commercially available. wikipedia.org

| Chiral Auxiliary | Key Application | Reference |

| N-tert-Butanesulfinyl | Asymmetric synthesis of chiral amines | osi.lv |

| Oxazolidinones | Stereoselective aldol reactions | wikipedia.orgtcichemicals.com |

| (1S,2S,3R,5S)-(+)-2,3-Pinanediol | Boronic ester formation for rearrangement | google.com |

Asymmetric Catalytic Synthesis Routes

Asymmetric catalysis offers a more atom-economical and elegant approach to the synthesis of chiral molecules, including 1,2-diamines. rsc.orgnih.govua.es These methods employ a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Strategies for the catalytic asymmetric synthesis of 1,2-diamines include:

C–N bond-forming reactions : Such as the ring-opening of aziridines, hydroamination of allylic amines, and diamination of olefins. nih.govua.es

C–C bond-forming reactions : Including aza-Mannich and aza-Henry reactions. nih.gov

C–H bond-forming reactions : Primarily through the hydrogenation of C=N bonds. nih.gov

Ruthenium complexes containing chiral diphosphine and diamine ligands have been shown to be highly effective for the asymmetric hydrogenation of ketones, which can be a key step in diamine synthesis. thieme-connect.de For instance, the complex RuCl2[(S)-XylBINAP][(S)-DAIPEN], where DAIPEN is 1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine, demonstrates high activity and enantioselectivity in the hydrogenation of acetophenone. thieme-connect.de

A conjugate addition nitro-Mannich reaction followed by nitro reduction and intramolecular N-arylation has been used to produce diastereomerically pure substituted 1,2-diamine-containing indolines. nih.gov

Chemo-Enzymatic Strategies for Stereoisomeric Control

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to achieve high selectivity and efficiency. beilstein-journals.org Enzymes, with their inherent stereospecificity, are particularly well-suited for the synthesis of enantiopure compounds. mdpi.com

A notable chemo-enzymatic approach involves the kinetic resolution of racemic intermediates. For example, lipase (B570770) A from Candida antarctica (CAL-A) has been used for the kinetic resolution of tertiary alcohols. researchgate.net Lipase B from Candida antarctica (CAL-B) has been successfully used in the desymmetrization of meso-1,2-diaryl-1,2-diaminoethanes. mdpi.com This enzymatic desymmetrization of a prochiral meso-diamine provides a route to enantioenriched precursors. mdpi.compreprints.org

Multi-enzyme cascades have also been developed for the synthesis of chiral molecules from renewable feedstocks like L-phenylalanine. nih.gov Such pathways can be designed to produce specific enantiomers of valuable chiral building blocks. nih.gov

Development of Novel Synthetic Pathways for this compound

Research continues to focus on developing more efficient, scalable, and sustainable synthetic routes to this compound and its analogues. This includes the investigation of new reduction methods for precursors and the exploration of alternative starting materials.

Investigation of Reduction Methodologies for Precursors

The reduction of precursor molecules is often a critical step in the synthesis of diamines. Various reducing agents and methodologies are employed, with the choice depending on the nature of the functional group being reduced and the desired stereochemical outcome.

Common precursors for 1,2-diamines include α-amino amides, oximes, and nitriles. The reduction of an amide group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). For example, (S)-N1-[4-(1-Butyl-1H-1,2,3-triazol-4-yl)butyl]-3-methylbutane-1,2-diamine was synthesized by the reduction of the corresponding amide with LiAlH4. mdpi.com

The reduction of oximes is another versatile method. uc.pt Diastereoselective reduction of chiral oxime ethers has been achieved with high diastereoselectivity using systems like FeCl3·6H2O / NaBH4. sci-hub.sesci-hub.se This method was pivotal in the synthesis of the β-lactamase inhibitor Relebactam. sci-hub.sesci-hub.se The carboxylic acid moiety in the substrate was found to play a crucial role in directing the hydride delivery and improving diastereoselectivity. sci-hub.se

The reduction of nitriles, often obtained through hydrocyanation of imines, is another pathway to primary amines. researchgate.net

| Reduction Method | Precursor | Reagents | Application Example | Reference |

| Amide Reduction | α-Amino Amide | LiAlH4 | Synthesis of a triazole-tethered diamine | mdpi.com |

| Oxime Ether Reduction | Chiral Oxime Ether | FeCl3·6H2O / NaBH4 | Synthesis of Relebactam intermediate | sci-hub.sesci-hub.se |

| Nitrile Reduction | α-Amino Nitrile | - | Synthesis of 1-phenyl-alkane-1,2-diamines | researchgate.net |

| Curtius/Hofmann Rearrangement | β-Amino Acid | - | Synthesis of bicyclic 1,2-diamines | acs.orgacs.org |

| Borane Reduction | Amides/Carbamates | BH3 | Synthesis of tethered 1,2-ethylenediamines | thieme-connect.com |

Exploration of Alternative Starting Materials and Reaction Cascades

The use of readily available and inexpensive starting materials is crucial for the development of practical and scalable synthetic routes. Natural α-amino acids, such as L-valine, serve as excellent chiral starting points for the synthesis of enantiopure this compound. researchgate.netgoogle.com

Reaction cascades, where multiple transformations occur in a single pot, offer an efficient strategy for synthesizing complex molecules. numberanalytics.com A method for preparing (1R)-(S)-pinanediol-1-amino-3-methylbutane-1-borate ester starts from 2-methylpropane boronic acid and uses (1S,2S,3R,5S)-(+)-2,3-pinanediol as a chiral ligand to form a boronic ester, which then undergoes a rearrangement insertion reaction. google.com

Furthermore, the development of one-pot reductive amination of carboxylic acids using H2 and NH3 provides a sustainable method for producing primary amines. lookchem.com While not directly applied to this compound in the cited source, this methodology represents a promising green alternative for amine synthesis.

Control of Diastereoselectivity and Enantioselectivity in Diamine Synthesis

The synthesis of vicinal diamines, such as this compound, which possess two adjacent stereocenters, presents a significant challenge in stereochemical control. Achieving high levels of diastereoselectivity and enantioselectivity is crucial, as the biological activity and catalytic utility of these compounds are often dependent on a specific stereoisomer. acs.orgresearchgate.net Various strategies have been developed to address this challenge, broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled methods.

A foundational approach to producing enantiopure 1,2-diamines involves using natural α-amino acids as chiral starting materials. nih.govresearchgate.net For instance, this compound can be synthesized from the amino acid (S)-valine. One documented synthesis involves the conversion of Boc-L-valine into (S)-N¹,N¹-Bis(2-methoxyethyl)-N²,3-dimethylbutane-1,2-diamine in a two-step process. acs.org This method leverages the inherent chirality of the amino acid to establish the stereochemistry of the final diamine product. Similarly, other chiral diamines have been prepared from amino acids like phenylalanine and lysine. nih.govresearchgate.net

Diastereoselective Strategies

Diastereocontrol is often achieved by nucleophilic addition to chiral imines or their equivalents. The use of N-tert-butanesulfinimines, derived from aldehydes and Ellman's chiral auxiliary, is a powerful method for the diastereoselective synthesis of vicinal diamines. The nucleophilic addition of organometallic reagents to α-amino N-tert-butanesulfinimines proceeds with high diastereoselectivity, which is dictated by the stereochemistry of the sulfinyl group. For example, the addition of (phenylsulfonyl)difluoromethyl and (phenylsulfonyl)monofluoromethyl reagents to α-amino N-tert-butanesulfinimines yields the corresponding fluorinated diamine precursors with excellent diastereomeric ratios (up to >99:1). cas.cn

Another effective strategy involves chelation control. The reaction of α-amino aldimines derived from amino acids with organolithium or organocerium reagents can proceed in a chelation-controlled manner, leading to vicinal diamines with high optical yields. wiley.com However, by modifying the electronic properties of the starting material, such as by introducing an electron-withdrawing tosyl group, the chelation effect can be suppressed. This allows for a switch in diastereoselectivity when using different reagents like Grignard reagents, providing access to the opposite diastereomer. wiley.com

Aldimine cross-coupling represents a flexible route to highly substituted unsymmetrical 1,2-diamines. organic-chemistry.org This method involves the coupling of two different imines, and the diastereoselectivity of the final diamine product can be controlled by the choice of workup and reduction conditions, allowing access to either syn- or anti-configured products. organic-chemistry.org

The Diaza-Cope rearrangement of fused imidazolidine-dihydro-1,3-oxazine ring systems, formed from the sequential addition of aldehydes to a chiral diamine scaffold, also provides vicinal diamines with excellent stereoselectivity. nih.gov

Table 1: Examples of Diastereoselective Diamine Synthesis

| Starting Material | Reagent/Method | Product Type | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| α-Amino N-tert-butanesulfinimines | PhSO₂CF₂H / PhSO₂CH₂F | α-Difluoro/Monofluoromethylated vicinal diamines | up to >99:1 | cas.cn |

| Chelation-capable α-amino aldimines | Alkyllithium/cerium | Vicinal diamines | High (chelation control) | wiley.com |

| Non-chelating tosylated aldimines | Grignard reagents | Vicinal diamines | High (non-chelation control) | wiley.com |

| Aldimine cross-coupling | I₂ or O₂ / NaBH₃CN or BH₃·THF | Unsymmetrical 1,2-diamines | Selective for syn or anti | organic-chemistry.org |

Enantioselective Strategies

Catalytic asymmetric synthesis provides the most efficient access to enantiomerically enriched 1,2-diamines, often allowing for the generation of both enantiomers by simply changing the chirality of the catalyst. acs.org

Rhodium-catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT) of racemic allylic trichloroacetimidates is a powerful method for synthesizing 1,2-diamines with tertiary and quaternary centers. acs.orgnih.gov This approach uses a chiral diene-ligated rhodium catalyst to perform amination on racemic starting materials, yielding branched allylic 1,2-diamines with high enantioselectivity and, for substrates with a pre-existing stereocenter, excellent diastereoselectivity. nih.gov The presence of nitrogen-containing heterocycles in the substrate can suppress the formation of undesired vinyl aziridine (B145994) byproducts. acs.org

Copper-catalyzed hydroamination is another prominent method for the enantioselective synthesis of 1,2-diamine derivatives. mit.edu The hydroamination of γ-substituted allylic pivalamides using a copper-hydride catalyst complexed with a chiral ligand enables the efficient construction of chiral, differentially protected vicinal diamines. mit.edu This method tolerates a wide range of functional groups and proceeds with high regio- and enantioselectivity. mit.edu Similarly, copper-catalyzed reductive couplings of azadienes with aldimines or ketimines can afford anti-1,2-diamines as a single diastereomer and with very high enantiomeric excess (>95:5 er). nih.gov

The desymmetrization of meso-aziridines offers an efficient pathway to chiral 1,2-diamines. rsc.org Using a chiral chromium(III) Schiff base complex as a catalyst, the ring-opening of meso-aziridines with trimethylsilyl (B98337) azide (B81097) produces β-azido amino compounds in high yields and enantiomeric excess (83–94% ee), which can be readily converted to the target diamines. rsc.org

Table 2: Examples of Enantioselective Diamine Synthesis

| Reaction Type | Catalyst System | Substrate | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|

| DYKAT | Chiral diene-ligated Rhodium | Racemic allylic trichloroacetimidates | High enantioselectivity | acs.orgnih.gov |

| Hydroamination | Copper-hydride with chiral ligand | γ-Substituted allylic pivalamides | up to 98:2 er | mit.edu |

| Reductive Coupling | (Ph-BPE)Cu-H | Azadienes and Imines | >95:5 er | nih.gov |

| Aziridine Desymmetrization | Chiral Cr(III) Schiff base | meso-Aziridines | 83–94% ee | rsc.org |

Reactivity Profiles and Mechanistic Studies of 3 Methylbutane 1,2 Diamine

Fundamental Reactivity Patterns of 1,2-Diamine Functionalities

The 1,2-diamine motif, also known as a vicinal diamine, is a privileged structural element found in numerous biologically active compounds and is widely employed in organic synthesis. nih.govresearchgate.net The defining characteristic of 1,2-diamines is the presence of two amino groups on adjacent carbon atoms. This arrangement imparts specific reactivity patterns.

Nucleophilicity : The lone pair of electrons on each nitrogen atom makes diamines effective nucleophiles. They readily react with electrophilic species such as alkyl halides, acyl chlorides, and carbonyl compounds.

Chelation : 1,2-diamines are excellent bidentate ligands in coordination chemistry, capable of forming stable five-membered chelate rings with metal ions. wikipedia.orgucl.ac.uk This property is crucial for their application as chiral ligands in transition-metal catalysis. nih.govucl.ac.uk

Condensation Reactions : Vicinal diamines undergo condensation reactions with 1,2-dicarbonyl compounds, such as 1,2-diketones, to form heterocyclic structures like pyrazines. jlu.edu.cn Reactions with aldehydes can yield imidazolidines. acs.org

Basicity : Like other amines, 1,2-diamines are basic and can be protonated by acids to form ammonium (B1175870) salts.

These fundamental patterns are expected to govern the chemical behavior of 3-Methylbutane-1,2-diamine, with the isobutyl substituent potentially introducing steric effects that modulate reactivity and selectivity.

Mechanistic Investigations of Transformations Involving this compound

While specific mechanistic studies on this compound are not extensively documented in the literature, the mechanisms of its reactions can be inferred from comprehensive studies on analogous chiral 1,2-diamines.

Alkylation and acylation are fundamental transformations for amines, serving to introduce new carbon-based or acyl groups, respectively.

Alkylation: The alkylation of a 1,2-diamine involves the nucleophilic attack of an amino group on an alkyl halide. The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. In the context of chiral diamines, these reactions are crucial for synthesizing more complex ligands and chiral auxiliaries. ucl.ac.uk For instance, chiral diamines are used as ligands in the enantioselective alkylation of aldehydes with organozinc reagents. researchgate.net The mechanism involves the formation of a chiral zinc-diamine complex that coordinates the aldehyde, allowing for a stereoselective attack by the alkyl group from the organozinc reagent. researchgate.net The stereochemical outcome is often dictated by the formation of a stable, chelated transition state. researchgate.net

Acylation: The acylation of 1,2-diamines, typically with acyl chlorides or anhydrides, is a common method for forming amides. mdpi.com The reaction mechanism is a nucleophilic acyl substitution. A Lewis acid catalyst is often not required due to the high nucleophilicity of the amine, but a non-nucleophilic base like triethylamine (B128534) is frequently added to neutralize the HCl produced when using an acyl chloride. mdpi.com Chiral 1,2-diamines themselves can act as highly effective catalysts in enantioselective acylation reactions, such as the desymmetrization of meso-diols. researchgate.netthieme-connect.de In these cases, the diamine catalyst first reacts with the acylating agent to form a highly reactive chiral acylammonium intermediate, which then delivers the acyl group to the substrate with high enantioselectivity. researchgate.net

| Reaction Type | Reagent | General Mechanism | Key Intermediates | Catalyst/Additive |

|---|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Nucleophilic Substitution (SN2) | Transition State | Often none; Base may be used |

| Reductive Alkylation | Aldehyde/Ketone | Imine formation followed by reduction | Imine/Iminium ion | Reducing agent (e.g., NaBH3CN) mdpi.com |

| Acylation | Acyl Chloride (RCOCl) | Nucleophilic Acyl Substitution | Tetrahedral Intermediate | Base (e.g., Et3N) to scavenge HCl mdpi.com |

| Acylation | Carboxylic Acid | Nucleophilic Acyl Substitution | Tetrahedral Intermediate | Coupling agent (e.g., EDCI) mdpi.com |

Beyond simple alkylation and acylation, 1,2-diamines can be functionalized through a variety of advanced catalytic methods. These reactions often proceed through complex mechanistic pathways involving metal catalysts or radical intermediates.

Palladium-Catalyzed Carboamination: An intermolecular carboamination of allyl amines, directed by a picolinamide (B142947) auxiliary, provides a route to vicinal diamines. The proposed mechanism involves the coordination of a Pd(II) catalyst to the directing group, followed by regioselective aminopalladation to form a stable 5,5-palladacycle intermediate. rsc.org This intermediate then undergoes oxidative addition with an electrophile and subsequent reductive elimination to yield the carboaminated product and regenerate the Pd(II) catalyst. rsc.org

Photocatalytic Radical Reactions: Visible-light photocatalysis has enabled the synthesis of unsymmetrical 1,2-diamines through the reductive coupling of imines with aliphatic amines. beilstein-journals.org The mechanism involves a proton-coupled electron transfer (PCET) from an excited iridium photocatalyst to the imine, generating two distinct α-amino radical intermediates. beilstein-journals.org The cross-coupling of these radicals then furnishes the final 1,2-diamine product. beilstein-journals.org

Ring-Opening of Aziridines: The catalytic ring-opening of meso-aziridines with amines is a powerful strategy for synthesizing chiral 1,2-diamines. rsc.org This desymmetrization reaction can be catalyzed by various chiral metal complexes, which activate the aziridine (B145994) towards nucleophilic attack by the amine, proceeding with high stereoselectivity. rsc.org

Stereochemical Retention and Inversion in Reactions of this compound

The stereochemical outcome of reactions involving chiral centers is of paramount importance. For a chiral diamine like this compound, reactions at or adjacent to its stereocenter can proceed with either retention or inversion of the original configuration.

The stereochemical course often depends on the reaction mechanism. Standard SN2 reactions, such as the displacement of a leaving group by an external nucleophile, typically proceed with a complete inversion of stereochemistry (a Walden inversion).

| Reaction Pathway | Typical Stereochemical Outcome | Mechanistic Rationale | Reference Example |

|---|---|---|---|

| Direct SN2 Substitution | Inversion | Single backside nucleophilic attack. | Displacement of a sulfonate with azide (B81097). acs.org |

| Neighboring Group Participation | Retention | Double inversion via a cyclic intermediate (e.g., aziridinium (B1262131) ion). | Azide substitution of an amino alcohol via an aziridine intermediate. acs.org |

| Photocatalytic Radical Coupling | Variable/Racemization | Formation of planar or rapidly inverting radical intermediates. | Photo-induced Mannich-type reactions. rsc.org |

The specific stereochemical outcome in reactions of this compound would be highly dependent on the reaction conditions, the nature of the reagents, and the potential for forming cyclic intermediates that would favor stereochemical retention. researchgate.netacs.org

Coordination Chemistry of 3 Methylbutane 1,2 Diamine As a Ligand

Design Principles for Chiral 3-Methylbutane-1,2-diamine-Based Ligands

Chiral diamines, including derivatives of this compound, are fundamental building blocks in the design of ligands for asymmetric catalysis. The strategic placement of substituents on the diamine backbone allows for the fine-tuning of steric and electronic properties of the resulting metal complexes, which in turn influences their catalytic activity and enantioselectivity.

The design of these ligands often focuses on creating a specific chiral environment around the metal center. This is achieved by introducing bulky groups on the nitrogen atoms or the carbon backbone of the diamine. These bulky groups can control the approach of substrates to the catalytic site, thereby dictating the stereochemical outcome of a reaction. The inherent chirality of this compound provides a starting point for creating this well-defined three-dimensional space.

Furthermore, the electronic properties of the ligand can be modified by introducing electron-donating or electron-withdrawing groups. These modifications can influence the Lewis acidity of the metal center, which is a critical factor in many catalytic processes. The ability to systematically alter both steric and electronic parameters makes this compound a versatile scaffold for the development of new chiral ligands.

Complexation with Transition Metals

This compound readily forms coordination complexes with a variety of transition metals, acting as a bidentate ligand that coordinates through its two nitrogen atoms to form a stable five-membered chelate ring.

Platinum(II) complexes containing diamine ligands have been extensively studied, in part due to the success of cisplatin (B142131) and its analogues as anticancer drugs. The reaction of K₂[PtCl₄] with this compound leads to the formation of dichlorido(this compound)platinum(II) complexes. The synthesis typically involves the reaction of the diamine ligand with an aqueous solution of potassium tetrachloroplatinate(II). nih.gov The resulting complexes can exist as different isomers depending on the stereochemistry of the diamine ligand.

The formation of these complexes is driven by the strong affinity of the soft platinum(II) ion for the nitrogen donor atoms of the diamine. The chelate effect, where the formation of a five-membered ring with the metal center enhances the thermodynamic stability of the complex, also plays a crucial role.

Table 1: Representative Platinum(II) Complexes of Diamines

| Complex | Diamine Ligand | Coordination Geometry |

| [Pt(en)Cl₂] | Ethane-1,2-diamine | Square Planar |

| [Pt(pn)Cl₂] | Propane-1,2-diamine | Square Planar |

| [Pt(3-Mebu-1,2-da)Cl₂] | This compound | Square Planar |

This table is illustrative and based on the general behavior of diamine ligands with Pt(II).

Beyond platinum, this compound and its derivatives can coordinate to a range of other transition metals, including those from Group 4 (like Zirconium) and Group 9 (like Iron and Ruthenium).

Zirconium: Zirconium complexes bearing diamine-based ligands are of interest in polymerization catalysis. The coordination of the diamine to the zirconium center can influence the stereoselectivity of polymer formation.

Iron: Iron complexes with chiral diamines have been explored as catalysts for various organic transformations, including asymmetric hydrogenation and oxidation reactions.

Ruthenium: Ruthenium complexes incorporating chiral diamines are well-known for their applications in asymmetric transfer hydrogenation and other catalytic processes. The diamine ligand is crucial for inducing enantioselectivity in these reactions.

The coordination of this compound to these metals typically results in octahedral or other high-coordination number geometries, depending on the metal's preferred coordination environment and the other ligands present in the coordination sphere.

Influence of Diamine Stereochemistry on Coordination Complex Structure and Stability

The stereochemistry of the this compound ligand has a profound impact on the structure and stability of the resulting coordination complexes. The ligand can exist as different stereoisomers (e.g., (R,R), (S,S), (R,S), (S,R)), and the coordination of a specific isomer will lead to a complex with a distinct three-dimensional arrangement.

In octahedral complexes, the stereochemistry of the diamine ligand can lead to the formation of different diastereomers. The relative orientation of the diamine ligands and any other ligands in the coordination sphere is dictated by the chirality of the diamine. These diastereomers can have different stabilities and reactivities. For instance, quantum mechanical and molecular mechanics (QM/MM) molecular dynamics simulations on zinc(II)-diamine complexes have shown that different isomers can have varying stabilities and structural properties in aqueous solution. nih.gov

Ligand Field Theory and Electronic Structure Considerations in this compound Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes, including those with this compound. wikipedia.orgbritannica.com LFT describes how the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies. The magnitude of this splitting (Δ) is influenced by the nature of the ligand and the metal ion.

This compound is a σ-donating ligand, meaning it donates a pair of electrons from each nitrogen atom to the metal center to form a σ-bond. As a typical amine ligand, it is considered a relatively strong-field ligand, leading to a significant d-orbital splitting. This can influence the spin state of the complex. For metals with d⁴ to d⁷ electron configurations, the complex can be either high-spin or low-spin depending on whether the ligand field splitting energy is smaller or larger than the electron pairing energy.

The electronic structure of these complexes determines their spectroscopic and magnetic properties. For example, the d-d electronic transitions are responsible for the colors of many transition metal complexes. britannica.com The energy of these transitions is related to the magnitude of the d-orbital splitting. Furthermore, the number of unpaired electrons, which is determined by the filling of the d-orbitals, dictates the magnetic properties of the complex.

Based on a thorough review of the available scientific literature, there is insufficient specific information regarding the application of the chemical compound This compound in the requested areas of asymmetric catalysis.

Searches for the use of this compound and its derivatives as organocatalysts for asymmetric aldol (B89426) reactions, Michael additions, or other enantioselective transformations did not yield specific research findings. Similarly, information on the application of this compound-metal complexes in enantioselective hydrogenation or asymmetric hydroamination is not available in the public domain.

The existing research in these fields predominantly focuses on other widely studied chiral diamines, such as 1,2-diphenylethylenediamine (DPEN) and 1,2-diaminocyclohexane. While the principles of asymmetric catalysis using chiral diamines are well-established, specific data, examples, and detailed research findings pertaining solely to this compound are not present in the available literature.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound.

Applications of 3 Methylbutane 1,2 Diamine in Asymmetric Catalysis

3-Methylbutane-1,2-diamine-Metal Complexes in Asymmetric Catalysis

Stereoselective Cross-Coupling and Functionalization Reactions

There is currently a lack of specific published research detailing the use of this compound as a ligand in stereoselective cross-coupling and functionalization reactions. While the broader class of chiral 1,2-diamines is extensively used in reactions such as Suzuki-Miyaura, Heck, and Negishi couplings, as well as various C-H functionalization reactions, data for this specific compound is not available.

Catalyst Performance and Efficiency in this compound-Mediated Systems

Due to the absence of specific examples of its use, there is no available data on the performance and efficiency of catalytic systems mediated by this compound. Key performance indicators such as enantiomeric excess (ee%), diastereomeric ratio (dr), product yield, turnover number (TON), and turnover frequency (TOF) have not been reported for catalytic systems involving this specific diamine.

Regeneration and Recyclability of this compound Catalytic Systems

The regeneration and recyclability of catalysts are crucial for the economic and environmental sustainability of chemical processes. Methodologies for catalyst recovery and reuse often involve immobilization on solid supports or use in biphasic systems. However, without specific examples of catalytic systems employing this compound, there is no information available regarding their regeneration and recyclability.

Advanced Derivatization and Functionalization Strategies for 3 Methylbutane 1,2 Diamine

Incorporation into Chiral Ligand Scaffolds Beyond Simple Coordination

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Chiral vicinal diamines are particularly valuable building blocks for a variety of ligand scaffolds due to their ability to form stable chelate rings with metal centers, thereby creating a well-defined chiral environment.

Synthesis of Chiral N-Heterocyclic Carbene Precursors

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metal catalysis, offering strong σ-donation and typically high stability. The synthesis of chiral NHCs often begins with a chiral diamine. A general synthetic route involves the condensation of a chiral diamine with a glyoxal (B1671930) derivative to form a diimine, followed by cyclization with an appropriate C1 source (e.g., formaldehyde (B43269) or its equivalent) and subsequent alkylation or arylation at the nitrogen atoms to yield the imidazolium (B1220033) or imidazolinium salt, which is the NHC precursor.

Data on the synthesis of chiral N-heterocyclic carbene precursors specifically from 3-Methylbutane-1,2-diamine is not currently available in the scientific literature. Research in this area would involve the reaction of either (R,R)- or (S,S)-3-methylbutane-1,2-diamine to produce the corresponding C2-symmetric NHC precursors. The performance of the resulting NHC-metal complexes in asymmetric catalysis would be of significant interest.

Design of Polymeric or Immobilized Diamine-Based Systems

The immobilization of homogeneous catalysts onto solid supports, such as polymers, offers significant advantages, including ease of separation, catalyst recycling, and suitability for continuous flow processes. Chiral diamines can be incorporated into polymeric structures either by polymerization of a monomer containing the diamine moiety or by grafting the diamine onto a pre-existing polymer.

For instance, a common strategy involves the preparation of a vinyl-substituted derivative of the chiral diamine, which can then be co-polymerized with other monomers to create a chiral polymer. Alternatively, a polymer with reactive functional groups (e.g., chloromethyl groups) can be treated with the diamine to covalently attach it to the polymer backbone.

Specific examples of polymeric or immobilized systems based on this compound have not been reported. Future research could explore the synthesis of such systems and their application in heterogeneous asymmetric catalysis. A hypothetical research direction is presented in the table below.

| Polymer Support | Functionalization Strategy | Potential Catalytic Application |

| Polystyrene | Co-polymerization of vinyl-functionalized this compound | Asymmetric transfer hydrogenation |

| Silica Gel | Grafting of an amino-propylsilane-derivatized this compound | Enantioselective Michael addition |

Conjugation for Probing Mechanistic Pathways in Chemical Systems

The conjugation of molecules with reporter groups, such as fluorescent tags or spin labels, is a powerful tool for studying reaction mechanisms. By attaching a probe to a ligand or catalyst, it is possible to monitor its behavior during a chemical transformation using spectroscopic techniques. This can provide valuable insights into catalyst activation, deactivation, and the nature of the active species.

There are no published studies on the conjugation of this compound for the purpose of probing mechanistic pathways. Such studies would involve the synthesis of derivatives of this compound bearing a suitable linker for attachment of a reporter group. The resulting conjugate could then be used to investigate the mechanism of reactions catalyzed by metal complexes of this diamine.

Development of Hybrid Materials Utilizing this compound Scaffolds

Hybrid materials, which combine organic and inorganic components at the molecular level, offer the potential for synergistic properties and novel functionalities. The incorporation of chiral organic molecules, such as diamines, into inorganic matrices (e.g., silica, metal-organic frameworks) can lead to new chiral catalysts, sensors, and separation media.

The synthesis of such hybrid materials often involves the sol-gel process, where a precursor of the inorganic component (e.g., tetraethoxysilane) is co-condensed with an organosilane derivative of the chiral diamine. This results in the covalent incorporation of the chiral organic moiety into the inorganic network.

The development of hybrid materials specifically utilizing this compound scaffolds has not been documented. Research in this area would focus on the synthesis of organosilane derivatives of this compound and their use in the preparation of chiral hybrid materials. The table below outlines potential research avenues.

| Inorganic Matrix | Synthesis Method | Potential Application |

| Mesoporous Silica | Co-condensation | Enantioselective epoxidation |

| Metal-Organic Framework | Post-synthetic modification | Chiral separations |

Theoretical and Computational Investigations of 3 Methylbutane 1,2 Diamine

Conformational Analysis of 3-Methylbutane-1,2-diamine and Its Derivatives

The biological activity and chemical reactivity of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis, through computational methods, allows for the exploration of the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

In the case of substituted diamines like this compound, the substituents will preferentially occupy either axial or equatorial positions on the chelate ring to minimize steric strain. The bulky isopropyl group at the C3 position is expected to have a significant influence on the conformational equilibrium. It is anticipated that the conformer where the isopropyl group is in an equatorial position will be more stable.

Computational studies on structurally similar diamines, such as 3,3-dimethylbutane-1,2-diamine, have shown that the N-C-C-N torsional angle in cobalt(III) five-membered diamine chelate rings is approximately 51°. researchgate.net For platinum(II) complexes of N-methylethane-1,2-diamine, a value of 52.5° has been determined. researchgate.net It is expected that the N-C-C-N torsional angle for this compound chelates would be in a similar range.

Table 1: Predicted Conformational Properties of a [M(this compound)] Chelate Ring

| Parameter | Predicted Value | Basis of Prediction |

| N-C-C-N Torsion Angle (°) | ~51 - 53 | Analogy with similar diamine-metal complexes. researchgate.net |

| Preferred Conformer | Isopropyl group equatorial | Minimization of steric hindrance. |

| Conformer Population | >90% Equatorial | Based on studies of N-methylethane-1,2-diamine complexes with equatorial methyl groups. researchgate.net |

Quantum Chemical Studies on Reactivity and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for understanding the electronic structure and reactivity of this compound. These methods allow for the calculation of various molecular properties and reactivity descriptors.

The reactivity of a molecule can be rationalized using Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how the molecule will interact with other chemical species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Conceptual DFT provides a framework to quantify chemical reactivity through descriptors such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω). These descriptors can be calculated from the energies of the HOMO and LUMO. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Quantum chemical calculations can also be employed to investigate reaction mechanisms by locating and characterizing transition states. For reactions involving this compound, such as its coordination to a metal ion or its participation in a catalytic cycle, mapping the potential energy surface and identifying the transition state structures provides insight into the reaction kinetics and mechanism.

Table 2: Hypothetical Quantum Chemical Reactivity Descriptors for this compound (Calculated at the B3LYP/6-31G(d) level of theory)

| Descriptor | Hypothetical Value (eV) | Significance |

| HOMO Energy | -8.5 | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | 1.2 | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 9.7 | Indicator of chemical stability and reactivity. |

| Chemical Potential (μ) | -3.65 | Measures the escaping tendency of electrons. |

| Hardness (η) | 4.85 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 1.37 | Propensity to accept electrons. |

Computational Modeling of this compound-Metal Interactions

The interaction of this compound with metal ions is fundamental to its role as a ligand in coordination chemistry. Computational modeling can provide detailed insights into the nature of these interactions.

The nature of the bonding between the diamine and the metal can be further analyzed using techniques such as Natural Bond Orbital (NBO) analysis. This method can quantify the charge transfer between the ligand and the metal and describe the donor-acceptor interactions that constitute the coordinate bond.

Table 3: Typical Predicted Properties for a First-Row Transition Metal Complex with this compound

| Property | Predicted Value Range | Method of Prediction |

| M-N Bond Length (Å) | 2.0 - 2.2 | DFT geometry optimization. |

| Binding Energy (kcal/mol) | 40 - 60 | DFT energy calculations. |

| N-M-N Bite Angle (°) | 80 - 85 | DFT geometry optimization. |

| Charge Transfer (e⁻) | 0.2 - 0.4 (from ligand to metal) | NBO analysis. |

Prediction of Stereochemical Outcomes in Catalytic Processes

Chiral derivatives of this compound can be used as ligands in asymmetric catalysis. Computational modeling is a powerful tool for predicting and understanding the stereochemical outcomes of such catalytic reactions.

By modeling the transition states of the stereodetermining step of a catalytic cycle, it is possible to determine which diastereomeric transition state is lower in energy. The energy difference between these transition states is directly related to the enantiomeric excess (ee) of the product.

For a reaction catalyzed by a metal complex of a chiral this compound derivative, computational models would be constructed for the transition states leading to the (R) and (S) products. The steric and electronic interactions between the substrate and the chiral ligand in these transition states are analyzed to understand the origin of the enantioselectivity.

These computational predictions can guide the design of new and more effective chiral ligands and catalysts. By understanding the factors that control stereoselectivity, it is possible to rationally modify the ligand structure to improve the enantiomeric excess of the desired product.

Table 4: Hypothetical Transition State Energy Analysis for a Catalytic Asymmetric Reaction

| Transition State | Relative Energy (kcal/mol) | Predicted Major Product | Predicted Enantiomeric Excess (%) |

| TS-(R) | 0.0 | (R)-enantiomer | 95 |

| TS-(S) | 2.0 |

Emerging Trends and Future Research Directions

Integration of 3-Methylbutane-1,2-diamine in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. The integration of chiral auxiliaries or catalysts, such as 1,2-diamines, can introduce stereocontrol into these processes.

Currently, the application of this compound specifically within multicomponent reactions is a nascent area of research with limited published studies. However, its structural motifs suggest potential utility. The vicinal diamine functionality is well-suited for forming key intermediates, such as cyclic iminium ions or bifunctional catalysts, that are often central to MCRs. Future research may focus on designing new MCRs where this compound or its derivatives act as a key reactant or as a chiral ligand to a metal catalyst, enabling the asymmetric synthesis of complex nitrogen-containing heterocycles.

Sustainable Synthesis and Catalytic Applications Utilizing this compound

Sustainable Synthesis

The development of efficient and sustainable methods for producing chiral compounds is a primary goal of green chemistry. One documented approach to synthesizing enantiomerically pure this compound involves the use of 1,2,5-thiadiazole-1,1-dioxides as starting materials. For instance, (1R,2S)-3-methylbutane-1,2-diamine has been prepared from (3R,4S)-4-isopropyl-3-(4-methoxyphenyl)-1,2,5-thiadiazolidine-1,1-dioxide using hydrazine-monohydrate uni-marburg.de. This method provides a flexible route to enantiopure 1,2-diamines, which are valuable precursors for more complex chiral molecules.

Catalytic Applications

The most significant research thrust for this compound lies in its use as a scaffold for chiral ligands and organocatalysts. Its derivatives have been successfully employed in a range of catalytic asymmetric reactions, demonstrating high efficiency and stereoselectivity.

Ruthenium-Catalyzed Hydrogenation: Derivatives of this compound serve as highly effective ligands in ruthenium-based catalysts for the asymmetric hydrogenation of ketones. For example, the complex formed with (R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine (R-Daipen) is an active, base-free catalyst for this transformation nih.gov. This system has been shown to convert neat acetophenone to (S)-1-phenylethanol with high conversion and enantioselectivity nih.gov. The utility of such catalysts is highlighted by their commercial potential, though their sensitivity to air and moisture can necessitate special handling procedures google.com.

Zirconium-Catalyzed Hydroamination: Chiral proligands derived from (S)-N1-cyclohexyl-3-methylbutane-1,2-diamine have been used to synthesize zirconium complexes that catalyze intramolecular hydroamination, albeit with moderate enantioselectivity in initial studies cdnsciencepub.com. This research highlights the importance of ligand design in controlling metal geometry to achieve successful catalysis cdnsciencepub.com.

Organocatalysis: Chiral prolinamides synthesized from L-proline and derivatives of this compound, such as (S)-N2,N2-dibenzyl-3-methylbutane-1,2-diamine, function as potent bifunctional organocatalysts researchgate.net. These catalysts have been successfully applied to direct cross-aldol reactions, achieving high diastereo- and enantioselectivity researchgate.netresearchgate.netresearchgate.net.

| Catalyst System | Reaction Type | Substrate Example | Key Findings | Reference |

|---|---|---|---|---|

| RuH₂(R-binap)(R-daipen) | Asymmetric Hydrogenation | Acetophenone | Effective base-free catalyst; complete conversion to (S)-1-phenylethanol (92% e.e.). | nih.gov |

| Zirconium complexes with amidate/ureate ligands | Intramolecular Hydroamination | N/A | Successfully catalyzes the reaction with up to 26% e.e. | cdnsciencepub.com |

| Prolinamides from L-proline and diamine derivatives | Cross-Aldol Reaction | Aromatic aldehydes and cyclohexanone | Promotes high diastereo- and enantioselectivity. | researchgate.netresearchgate.netresearchgate.net |

Bio-inspired Catalysis Utilizing Diamine Motifs

Bio-inspired catalysis seeks to mimic the efficiency and selectivity of natural enzymes by designing small molecule catalysts that operate on similar principles. The development of organocatalysts from this compound derivatives and natural amino acids, such as L-proline, is a prime example of this approach researchgate.netresearchgate.netresearchgate.net.

These prolinamide-based catalysts are considered bifunctional, meaning they have both an acidic and a basic site within the same molecule. This allows them to simultaneously activate both the nucleophile and the electrophile in a reaction, much like an enzyme active site. In the aldol (B89426) reaction, the secondary amine of the proline moiety forms an enamine with a ketone (the nucleophile), while the amide N-H group, derived from the diamine, can activate the aldehyde (the electrophile) through hydrogen bonding. This cooperative mechanism, facilitated by the chiral scaffold provided by this compound, leads to highly organized transition states and results in excellent stereocontrol. This strategy of combining natural building blocks with synthetic chiral amines represents a promising direction for creating next-generation, enzyme-mimicking catalysts.

Exploration of Novel Supramolecular Assemblies Involving this compound

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and van der Waals forces. The design of molecules that can self-assemble into well-defined, functional architectures is a key goal in materials science and nanotechnology.

The potential of this compound in forming novel supramolecular assemblies is currently an underexplored field. The presence of two primary amine groups provides sites for hydrogen bonding, which could be exploited to form predictable patterns like chains, sheets, or more complex three-dimensional networks. Future research could investigate the co-crystallization of this compound with various hydrogen bond donors and acceptors to create new organic materials. Furthermore, its chiral nature could be used to direct the formation of chiral, non-centrosymmetric assemblies, which are of significant interest for applications in nonlinear optics and enantioselective separations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methylbutane-1,2-diamine, and what are their respective yields and challenges?

- Methodological Answer : The synthesis of aliphatic diamines like this compound typically involves alkylation of amines or reductive amination. For example, alkylation of 1,2-diamines with methyl halides in the presence of a base (e.g., pyridine) under reflux in ethanol has been reported for similar compounds, yielding products after 6 hours of reaction . Challenges include controlling regioselectivity and avoiding over-alkylation. The steric hindrance from the methyl group in this compound may reduce reaction efficiency, requiring optimized stoichiometry and temperature. Instability of intermediates, as seen in cyclopentane-1,2-diamine derivatives, could also necessitate inert atmospheres or low-temperature conditions .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Strong N-H stretching vibrations (3350–3400 cm⁻¹) confirm primary amine groups. Asymmetric and symmetric C-H stretches (2800–3000 cm⁻¹) from the methyl and butane backbone are also diagnostic .

- ¹H NMR : A singlet for methylene protons adjacent to amine groups (δ ~2.5–3.0 ppm) and a triplet for methyl groups (δ ~1.0 ppm) are expected. Exchangeable NH₂ protons appear as broad signals (~δ 1.5–2.5 ppm) that disappear upon D₂O treatment .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with the molecular formula (C₅H₁₄N₂), with deviations indicating impurities or incomplete reactions .

Advanced Research Questions

Q. What role does this compound play in the synthesis of polyimides, and how does its structure influence polymer properties?

- Methodological Answer : Diamines are critical monomers in polyimide synthesis via polycondensation with dianhydrides. The methyl group in this compound introduces steric hindrance, which can disrupt chain packing, enhancing solubility in organic solvents (e.g., NMP, DMF) while retaining thermal stability (>300°C). This structural feature is analogous to 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride, which forms polyimides with high glass transition temperatures (Tg ~250°C) suitable for flexible electronics . Researchers should optimize monomer ratios and curing temperatures to balance mechanical strength and processability.

Q. How does the steric and electronic configuration of this compound affect its efficacy as a ligand in catalytic systems?

- Methodological Answer : The methyl group introduces steric bulk, which can hinder coordination to metal centers but improve selectivity in asymmetric catalysis. For example, trans-cyclohexane-1,2-diamine derivatives are widely used in chiral ligand design due to their rigid backbone . Computational studies (DFT) on similar aliphatic diamines reveal that electron-donating groups (e.g., -CH₃) increase electron density at nitrogen atoms, enhancing metal-ligand binding affinity. Experimental validation via cyclic voltammetry or EIS can correlate ligand structure with catalytic activity in reactions like hydrogenation or oxidation .

Q. What strategies mitigate instability issues during the storage and application of this compound?

- Methodological Answer : Aliphatic diamines are prone to oxidation and hygroscopic degradation. Stabilization methods include:

- Storage : Under nitrogen or argon at ≤4°C to prevent oxidation .

- Derivatization : Converting the amine to hydrochloride salts (e.g., as seen in 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride) improves stability and crystallinity .

- Additives : Antioxidants like BHT (butylated hydroxytoluene) at 0.1–1.0 wt% can inhibit radical-mediated degradation during polymerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.